molecular formula C10H10N4O2 B2625662 1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole CAS No. 712344-63-3

1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole

Cat. No.: B2625662
CAS No.: 712344-63-3
M. Wt: 218.216
InChI Key: YGVUADRDPKKSRW-UHFFFAOYSA-N
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Description

1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring substituted with a 4-methylbenzyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole typically involves the reaction of 4-methylbenzyl chloride with 3-nitro-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The methyl group on the benzyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

    Substitution: Sodium hydroxide, potassium carbonate.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 1-(4-methylbenzyl)-3-amino-1H-1,2,4-triazole.

    Substitution: Various substituted triazoles depending on the nucleophile used.

    Oxidation: 1-(4-carboxybenzyl)-3-nitro-1H-1,2,4-triazole.

Scientific Research Applications

1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific properties.

    Biological Studies: It can be used in studies to understand its interactions with biological targets and its potential as a therapeutic agent.

    Industrial Applications: The compound can be used in the development of new catalysts or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-methylbenzyl)-1H-1,2,4-triazole: Lacks the nitro group, which may result in different chemical reactivity and biological activity.

    3-nitro-1H-1,2,4-triazole: Lacks the benzyl group, which may affect its solubility and interaction with biological targets.

    1-(4-methylbenzyl)-3-amino-1H-1,2,4-triazole: The amino group can lead to different chemical and biological properties compared to the nitro group.

Uniqueness

1-(4-methylbenzyl)-3-nitro-1H-1,2,4-triazole is unique due to the presence of both the 4-methylbenzyl and nitro groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups can make the compound a valuable intermediate for the synthesis of more complex molecules with desired properties.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]-3-nitro-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c1-8-2-4-9(5-3-8)6-13-7-11-10(12-13)14(15)16/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGVUADRDPKKSRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC(=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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